Cangrelor Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

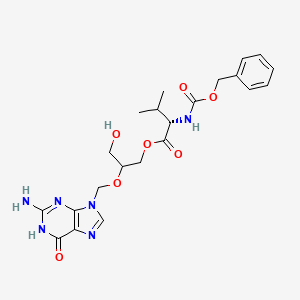

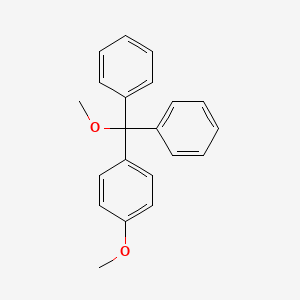

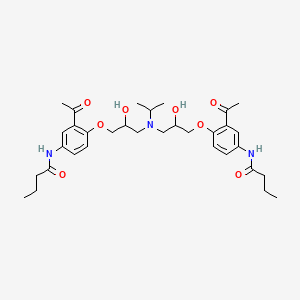

Cangrelor Impurity 4 is a chemical compound with the molecular formula C17H16ClIO3 and a molecular weight of 430.7 . Its chemical name is (2-Chloro-5-iodophenyl) (4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol .

Synthesis Analysis

The synthesis of Cangrelor involves a key step in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Aplicaciones Científicas De Investigación

Identification and Characterization of Impurities

Cangrelor's impurities, including Cangrelor Impurity 4, are identified and characterized to ensure drug safety and effectiveness. A study focused on identifying and characterizing the principal oxidation impurity in clopidogrel, a drug related to cangrelor, using high-performance liquid chromatography and spectral data (UV, MS, 1H/13C, DEPT, and 2D NMR) (A. Mohan et al., 2008). Similarly, impurity profiling is essential for cangrelor and its derivatives to ensure drug purity and safety.

Pharmacodynamics and Pharmacokinetics

Cangrelor's pharmacodynamics and pharmacokinetics are critical for understanding its action and metabolism in the body. Studies like the one assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of cangrelor in healthy volunteers are vital for this understanding (W. S. Akers et al., 2010). Research on impurities plays a crucial role in predicting and managing potential interactions and effects within the body.

Drug Quality Control

Determining genotoxic impurities, such as epoxide impurities in drug intermediates, is critical for drug quality control. A study on sarpogrelate hydrochloride intermediate, using ultra high-performance liquid chromatography (UHPLC) and column-switching liquid chromatography methods, is an example of this application (Ran Wang et al., 2019). Identifying and controlling impurities like Cangrelor Impurity 4 is crucial for maintaining drug efficacy and safety.

Impact on Platelet Inhibition

Cangrelor's role as a P2Y12 receptor antagonist directly impacts platelet inhibition, which is vital for its therapeutic use. Studies investigating cangrelor's effects on platelet function and its interaction with other antiplatelet agents provide insights into its mechanism of action and the potential impact of its impurities (H. Judge et al., 2016). Understanding impurities like Cangrelor Impurity 4 can aid in optimizing cangrelor's therapeutic efficacy and safety profile.

Clinical Trials and Drug Efficacy

Clinical trials, such as those assessing the efficacy of cangrelor during percutaneous coronary intervention (PCI), are crucial for determining the drug's effectiveness and safety profile. These trials often consider the purity and quality of the drug, including the presence of impurities (Deepak L. Bhatt et al., 2009). The study of impurities like Cangrelor Impurity 4 is integral to understanding and predicting the clinical outcomes of cangrelor use.

Propiedades

Número CAS |

1830294-26-2 |

|---|---|

Nombre del producto |

Cangrelor Impurity 4 |

Fórmula molecular |

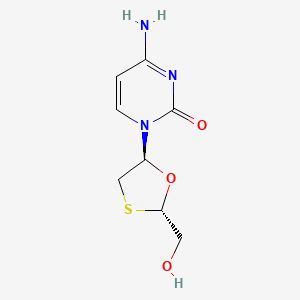

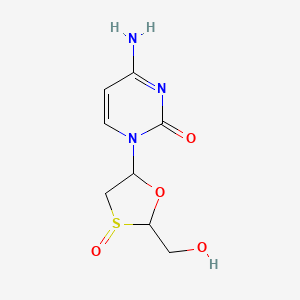

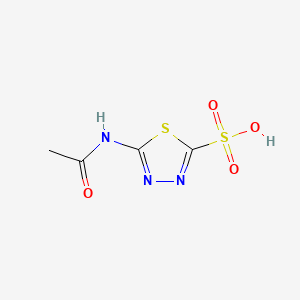

C22H28F3N5O7S2 |

Peso molecular |

595.62 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.